molecular formula C12H14N2O B13150612 3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one CAS No. 878657-03-5

3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one

Cat. No.: B13150612
CAS No.: 878657-03-5
M. Wt: 202.25 g/mol
InChI Key: XKPAUVOEFJXNRV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminoacetophenone with formaldehyde and a secondary amine can yield the desired quinoline derivative through a Mannich-type reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline core.

Scientific Research Applications

3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    3-(Bromoacetyl)coumarin: Used in the synthesis of various heterocyclic systems.

    Aminomethylbenzoic acid: Investigated for its antifibrinolytic activity.

Uniqueness

3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties

Properties

CAS No.

878657-03-5

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(aminomethyl)-6,8-dimethyl-1H-quinolin-2-one

InChI

InChI=1S/C12H14N2O/c1-7-3-8(2)11-9(4-7)5-10(6-13)12(15)14-11/h3-5H,6,13H2,1-2H3,(H,14,15)

InChI Key

XKPAUVOEFJXNRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=O)N2)CN)C

Origin of Product

United States

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